molecular formula C19H19F4N3OS B319673 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B319673
M. Wt: 413.4 g/mol
InChI Key: MYDDWAHRZALIQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a trifluoromethyl group, and a pyrimidinyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorophenyl and trifluoromethyl groups, and the attachment of the sulfanyl and piperidinyl moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and fluorophenyl groups, in particular, contribute to its high stability and potential for diverse applications .

Properties

Molecular Formula

C19H19F4N3OS

Molecular Weight

413.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(2-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C19H19F4N3OS/c1-12-4-2-3-9-26(12)17(27)11-28-18-24-15(10-16(25-18)19(21,22)23)13-5-7-14(20)8-6-13/h5-8,10,12H,2-4,9,11H2,1H3

InChI Key

MYDDWAHRZALIQI-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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